![molecular formula C20H33N3O3 B030642 1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol CAS No. 130115-63-8](/img/structure/B30642.png)

1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

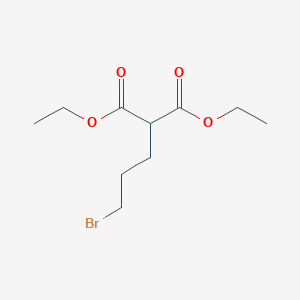

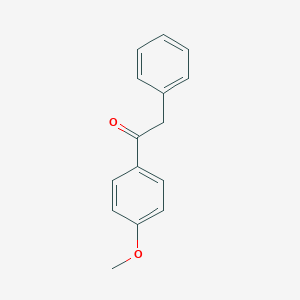

The synthesis of related beta-adrenergic antagonists, such as propranolol derivatives, involves multiple steps, including aromatic hydroxylation, alkylation, and reactions with isopropylamine. For instance, the metabolic aromatic hydroxylation of oxprenolol, a compound with structural similarities, in rats has been studied, indicating complex synthesis pathways involving O-allylation and Baeyer-Villiger oxidation (Nelson & Burke, 1979).

Molecular Structure Analysis

Molecular structure determination, such as for (-)-4-[2-hydroxy-3-(N-isopropylamino)-propoxyimino]-cis-carane, involves X-ray diffraction methods. This approach provides insights into the crystal packing and molecular interactions within the compound, contributing to our understanding of its chemical behavior (Czarnecki et al., 1992).

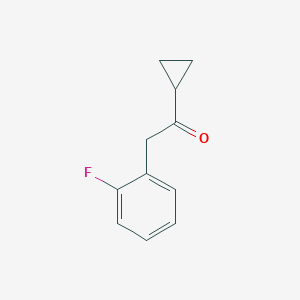

Chemical Reactions and Properties

Compounds related to 1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol undergo various chemical reactions, indicating a rich chemistry that influences their biological activities. For example, the synthesis of 4'-hydroxypropranolol sulfate, a major metabolite of propranolol in humans, involves reduction, alkylation, and amination, showcasing the compound's ability to undergo transformation and its potential for varied biological effects (Oatis et al., 1985).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their pharmacokinetic behaviors. Studies on polymorphism, as seen in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, reveal how different crystalline forms can affect dissolution rates and bioavailability, which are critical for drug design and development (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, define the therapeutic potential and safety profile of compounds. For example, the study of beta-adrenergic blocking agents has shown that variations in chemical structure can significantly affect their receptor blocking properties, providing insights into how structural modifications impact biological activity (Smith & Tucker, 1977).

Scientific Research Applications

Microbial Production of Propanol

Research on microbial production of propanol, a compound related to the chemical structure of interest, highlights advancements in biochemical production processes. These processes aim to produce propanol from renewable resources, potentially as a biofuel component or precursor for chemical synthesis. Despite significant progress, challenges remain in achieving competitive yields and productivities compared to traditional chemical synthesis methods (Walther & François, 2016).

Indole Derivatives and Hepatic Protection

Studies on Indole-3-Carbinol (I3C) and its derivatives, including compounds with indole structures similar to the compound , demonstrate protective effects on chronic liver injuries. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation activities through various mechanisms (Wang et al., 2016).

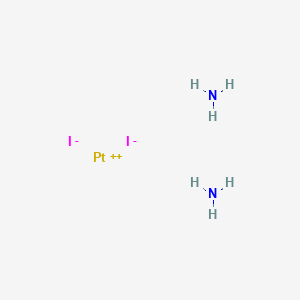

Chelation Therapy and Metal Toxicity

Research into hydroxypyridinones, a class of ligands with potential medical uses including metal chelation, is relevant to the study of similar complex molecules. These compounds have shown efficacy as orally active aluminium chelators, suggesting potential applications in treating metal toxicities and related disorders (Santos, 2002).

Yeast Filament Formation

The study of fusel alcohols and their impact on yeast filament formation provides insights into cellular responses to metabolic by-products. This research can inform understanding of complex biological interactions and the role of similar compounds in metabolic processes (Dickinson, 2008).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging for Alzheimer's disease, using radioligands that interact with specific molecular targets, could relate to the development of diagnostic tools or treatments involving complex molecules like the compound of interest. These studies underscore the importance of molecular specificity and the potential for targeted therapeutic applications (Nordberg, 2007).

properties

IUPAC Name |

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]indol-1-yl]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDTBSIDVGRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol | |

CAS RN |

130115-63-8 |

Source

|

| Record name | N-(3-Isopropylamino-2-hydroxypropyl) pindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-ISOPROPYLAMINO-2-HYDROXYPROPYL) PINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4W7542D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)

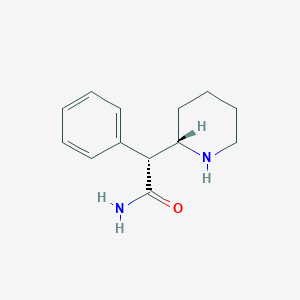

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

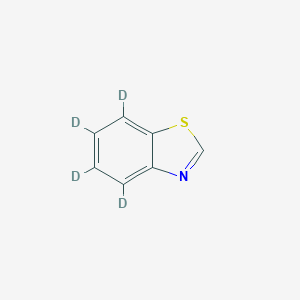

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)